Home > Products > Screening Compounds P97075 > 3-methyl-7-(3-methylbutyl)-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
3-methyl-7-(3-methylbutyl)-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 879758-50-6

3-methyl-7-(3-methylbutyl)-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-3079070
CAS Number: 879758-50-6
Molecular Formula: C23H32N6O2
Molecular Weight: 424.549
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Linagliptin, chemically known as 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. It is an orally bioavailable drug used for treating type 2 diabetes [, , , ]. Linagliptin operates by increasing the activity of incretin hormones like glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels [, ]. Clinical trials have demonstrated its efficacy in improving glycemic control in patients with type 2 diabetes, making it a valuable therapeutic option for managing this chronic condition [, ].

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356)

Compound Description: (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, also known as BI 1356, is a novel, potent, long-acting, and orally bioavailable DPP-4 inhibitor [, ]. It is under development for the treatment of type 2 diabetes under the proposed trade name ONDERO [, ]. Studies have shown that BI 1356 effectively inhibits DPP-4 activity, leading to improved glycemic control in diabetic rodent models [, , ]. Its superior potency and duration of action compared to other DPP-4 inhibitors like vildagliptin, sitagliptin, and saxagliptin make it a promising candidate for once-daily treatment of type 2 diabetes [].

8-[(3R)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

Compound Description: This compound, designated as Impurity-I, is identified as a process-related impurity during the synthesis of Linagliptin []. Its presence highlights the challenges in achieving high purity during drug manufacturing.

(dl) 3,7-Dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione

Compound Description: This compound is a synthetic theophylline derivative studied for its clinical activity in treating Exercise-Induced Asthma (EIA) []. While it demonstrated some efficacy in improving lung function (FEV1), its action was not significantly different from standard theophylline treatment [].

8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Compound Description: This compound is a purine-2,6-dione derivative identified as a potent protein kinase CK2 inhibitor through molecular docking and biochemical assays []. It exhibited significant inhibitory activity against protein kinase CK2 with an IC50 value of 8.5 μM in vitro []. This finding suggests its potential as a lead compound for developing new anticancer agents.

Properties

CAS Number

879758-50-6

Product Name

3-methyl-7-(3-methylbutyl)-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione

Molecular Formula

C23H32N6O2

Molecular Weight

424.549

InChI

InChI=1S/C23H32N6O2/c1-16(2)9-10-29-19-20(26(4)23(31)25-21(19)30)24-22(29)28-13-11-27(12-14-28)15-18-8-6-5-7-17(18)3/h5-8,16H,9-15H2,1-4H3,(H,25,30,31)

InChI Key

VRDTUNXRXWQYQZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=NC4=C(N3CCC(C)C)C(=O)NC(=O)N4C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.